molecular formula C23H26N2O3 B7684196 N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)pivalamide

N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)pivalamide

Cat. No. B7684196
M. Wt: 378.5 g/mol
InChI Key: GMXCRNHCAQKDGL-UHFFFAOYSA-N
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Description

N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)pivalamide, also known as PQT-12, is a chemical compound that has been of great interest in scientific research due to its potential applications in the field of medicine. This compound has been synthesized using various methods and has shown promising results in terms of its mechanism of action, biochemical and physiological effects, and future directions for research.

Mechanism of Action

The mechanism of action of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)pivalamide is not fully understood, but it is believed to involve the inhibition of bacterial DNA gyrase and topoisomerase IV, which are enzymes that are essential for DNA replication and cell division. In cancer cells, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)pivalamide has been shown to induce apoptosis, or programmed cell death, through the activation of caspase enzymes. These mechanisms of action make N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)pivalamide a promising candidate for the development of new antibacterial and anticancer drugs.
Biochemical and Physiological Effects
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)pivalamide has been shown to have low toxicity in vitro and in vivo, making it a potentially safe and effective therapeutic agent. In animal studies, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)pivalamide has been found to have good pharmacokinetic properties, including good oral bioavailability and a long half-life. Additionally, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)pivalamide has been shown to have good stability in various biological fluids, including plasma and urine. These properties make N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)pivalamide a promising candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)pivalamide is its broad-spectrum activity against various bacterial strains and cancer cells. Additionally, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)pivalamide has shown low toxicity in vitro and in vivo, making it a potentially safe and effective therapeutic agent. However, one limitation of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)pivalamide is its relatively low solubility in water, which may limit its use in certain applications. Additionally, further studies are needed to fully understand the mechanism of action of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)pivalamide and its potential side effects.

Future Directions

There are several future directions for research on N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)pivalamide. One area of interest is the development of new formulations of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)pivalamide that improve its solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)pivalamide and its potential side effects. Another area of interest is the development of new derivatives of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)pivalamide that have improved activity against specific bacterial strains or cancer cells. These future directions have the potential to lead to the development of new and effective therapeutic agents for the treatment of bacterial infections and cancer.

Synthesis Methods

The synthesis of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)pivalamide has been achieved using different methods, including the condensation of 2-hydroxy-8-methylquinoline-3-carbaldehyde with 4-methoxyphenylpivaloyl chloride in the presence of a base such as potassium carbonate. Another method involves the reaction of 2-hydroxy-8-methylquinoline-3-carbaldehyde with 4-methoxyphenylpivalamide in the presence of a reducing agent such as sodium borohydride. These methods have been successful in producing N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)pivalamide with high yields and purity.

Scientific Research Applications

N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)pivalamide has been extensively studied for its potential applications in the field of medicine. It has been shown to have antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Additionally, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)pivalamide has been found to have anticancer properties, inhibiting the growth of cancer cells in vitro and in vivo. These findings suggest that N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)pivalamide has the potential to be developed as a new therapeutic agent for the treatment of bacterial infections and cancer.

properties

IUPAC Name

N-(4-methoxyphenyl)-2,2-dimethyl-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O3/c1-15-7-6-8-16-13-17(21(26)24-20(15)16)14-25(22(27)23(2,3)4)18-9-11-19(28-5)12-10-18/h6-13H,14H2,1-5H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMXCRNHCAQKDGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=C(C(=O)N2)CN(C3=CC=C(C=C3)OC)C(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxyphenyl)-2,2-dimethyl-N-[(8-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]propanamide

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